
Methyl (2S,3R)-2,3-dihydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3R)-2,3-dihydroxybutanoate is an organic compound with the molecular formula C5H10O4 It is a chiral molecule, meaning it has non-superimposable mirror images, and its stereochemistry is specified by the (2S,3R) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2S,3R)-2,3-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S,3R)-2,3-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors, for example, have been shown to enhance the efficiency and sustainability of esterification processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,3R)-2,3-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used in the presence of a base.
Major Products
Oxidation: Formation of methyl (2S,3R)-2,3-dioxobutanoate.
Reduction: Formation of methyl (2S,3R)-2,3-dihydroxybutanol.
Substitution: Formation of methyl (2S,3R)-2,3-dihalobutanoate.
Aplicaciones Científicas De Investigación
Methyl (2S,3R)-2,3-dihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which methyl (2S,3R)-2,3-dihydroxybutanoate exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . The pathways involved often include redox reactions and the transfer of hydride ions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3S)-2,3-dihydroxybutanoate
- Methyl (2R,3R)-2,3-dihydroxybutanoate
- Methyl (2R,3S)-2,3-dihydroxybutanoate
Uniqueness
Methyl (2S,3R)-2,3-dihydroxybutanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (2S,3R) configuration may result in different enzymatic activity and binding affinity compared to its stereoisomers .
Propiedades
Número CAS |
38410-83-2 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
methyl (2S,3R)-2,3-dihydroxybutanoate |
InChI |
InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3/t3-,4+/m1/s1 |
Clave InChI |
WSWXGWWRXBEESI-DMTCNVIQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)OC)O)O |
SMILES canónico |
CC(C(C(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


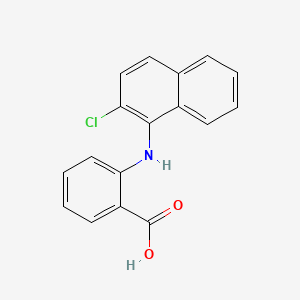
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
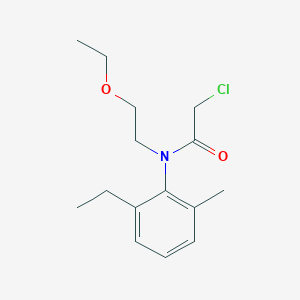
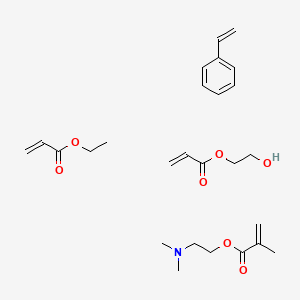
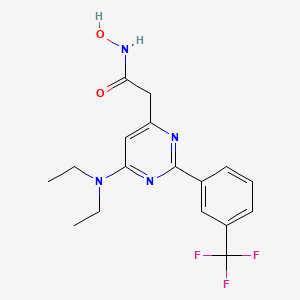
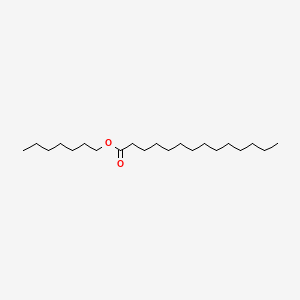
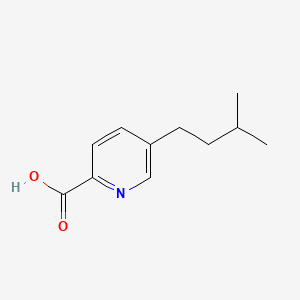
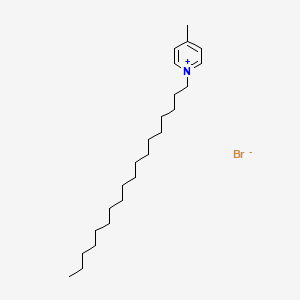
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)





